Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate

Description

Chemical Identity:

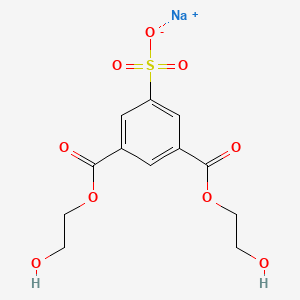

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (CASRN 24019-46-3) is an aromatic sulfonate ester with the molecular formula C₁₂H₁₃NaO₉S and a molecular weight of 356.277 g/mol . Its structure comprises a benzene ring substituted with two 2-hydroxyethyl ester groups at the 1- and 3-positions and a sulfonate group (-SO₃⁻Na⁺) at the 5-position. The compound is highly polar due to its hydrophilic sulfonate and hydroxyl groups, making it soluble in water and polar solvents.

Synonyms: The compound is also known as:

Properties

IUPAC Name |

sodium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O9S.Na/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLGIRGCZODDCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920678 | |

| Record name | Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24019-46-3 | |

| Record name | Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bis(2-hydroxyethyl) 5-sulphonatoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BIS(2-HYDROXYETHYL) 5-SULFOISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO915ZWT2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate can be synthesized through the esterification of 5-sulfoisophthalic acid with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.

Substitution: Replacement of the sulfonic acid group with other functional groups under specific conditions.

Common Reagents and Conditions

Esterification: Ethylene glycol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), elevated temperatures.

Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired substitution.

Major Products Formed

Esterification: this compound.

Hydrolysis: 5-sulfoisophthalic acid and ethylene glycol.

Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃NaO₉S

- Molecular Weight : 356.281 g/mol

- Structure : Na-SIPA is characterized by its sulfonic acid group and hydroxyethyl substituents, which contribute to its amphiphilic nature, making it useful in applications requiring both hydrophilic and hydrophobic interactions.

Polymer Chemistry

Na-SIPA is utilized as a monomer in the synthesis of various polymers and copolymers. Its unique structure allows for the formation of polyesters and polyamides, which are important in producing high-performance materials.

- Case Study : Research has shown that incorporating Na-SIPA into polyester formulations enhances mechanical properties and thermal stability compared to traditional polyester systems.

Biological Studies

The compound is employed in studying enzyme-catalyzed reactions involving ester bonds. Its ability to mimic biological substrates makes it a valuable tool for investigating enzymatic mechanisms.

- Example : Na-SIPA has been used to study the activity of esterases, providing insights into enzyme specificity and catalysis .

Drug Delivery Systems

Na-SIPA's biocompatibility and ability to form stable complexes with various drugs make it a candidate for drug delivery applications. Its amphiphilic nature aids in solubilizing hydrophobic drugs.

- Research Insight : Studies indicate that drug formulations using Na-SIPA exhibit improved bioavailability and controlled release profiles, making it suitable for therapeutic applications .

Industrial Applications

In the industrial sector, Na-SIPA is utilized in the production of surfactants, detergents, and dispersing agents due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of sodium bis(2-hydroxyethyl) 5-sulfoisophthalate involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged species, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a surfactant, dispersing agent, or stabilizer in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate belongs to a class of sulfonated aromatic esters . Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Polarity/Solubility | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NaO₉S | Sulfonate, hydroxyl, ester | High polarity; water-soluble | Surfactants, polymer additives |

| Disodium terephthalate | C₈H₄Na₂O₄ | Carboxylate (-COO⁻Na⁺) | Moderate polarity; water-soluble | Polyester resins, plasticizers |

| Sodium dodecylbenzenesulfonate (SDBS) | C₁₈H₂₉NaO₃S | Sulfonate, alkyl chain | Amphiphilic; forms micelles | Detergents, emulsifiers |

| Bis(2-ethylhexyl) sulfosuccinate | C₂₀H₃₇NaO₇S | Sulfonate, branched alkyl ester | Amphiphilic; oil-soluble | Wetting agents, lubricant additives |

Key Findings :

Functional Group Influence :

- This compound’s dual hydroxyl and sulfonate groups enhance its water solubility compared to disodium terephthalate (carboxylate-only), making it more suitable for aqueous formulations .

- Unlike sodium dodecylbenzenesulfonate (SDBS) , which has a hydrophobic alkyl chain for micelle formation, the hydroxyethyl ester groups in the target compound limit its surfactant efficiency but improve compatibility with polar polymers .

Thermal and Chemical Stability: Sulfonate groups generally confer higher thermal stability than carboxylates. This property is shared with SDBS, but the hydroxyethyl esters in the target compound may reduce stability compared to non-esterified sulfonates like sodium p-toluenesulfonate .

Environmental and Safety Profile :

- Pharos Project hazard data classify this compound under Group II Human hazards (moderate risk), whereas bis(2-ethylhexyl) sulfosuccinate is flagged for higher ecotoxicity due to its persistence in aquatic systems .

Critical Analysis of Evidence

- provides foundational chemical data but lacks application-specific details.

- (Pharos) highlights moderate human health risks, contrasting with higher hazards for mercury-based sulfonates (e.g., 73118-24-8 in ) .

- and discuss unrelated compounds (perfluorinated chemicals, sodium bisulphate) and were excluded from direct comparison.

Biological Activity

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (CAS Number: 24019-46-3) is a chemical compound derived from isophthalic acid, featuring sulfonic acid and hydroxyethyl functional groups. This compound is recognized for its amphiphilic properties, making it useful in various industrial and biological applications.

Chemical Structure

The molecular formula of this compound is C₁₂H₁₃NaO₉S. Its structure includes:

- Two hydroxyethyl groups

- One sulfonic acid group

- A phthalate backbone

This unique structure allows it to interact with both hydrophilic and hydrophobic environments.

The biological activity of this compound can be attributed to its ability to form ionic interactions through its sulfonic acid group and participate in hydrogen bonding via its ester groups. These interactions enable the compound to act effectively as a surfactant and stabilizer in biological systems, influencing cellular processes and drug delivery mechanisms.

Applications in Biological Research

- Drug Delivery Systems : Due to its biocompatibility, this compound has been studied for its potential in drug delivery applications. It can form stable complexes with various drugs, enhancing their solubility and bioavailability.

- Enzyme Interaction Studies : The compound is employed in research focusing on enzyme-catalyzed reactions involving ester bonds, providing insights into enzymatic mechanisms and kinetics.

- Polymer Synthesis : It serves as a monomer in the synthesis of polyesters and copolymers, which are utilized in biomedical applications such as tissue engineering and controlled release systems.

Case Study 1: Drug Delivery Efficacy

A study investigated the use of this compound in enhancing the delivery of anticancer drugs. The results indicated that the compound improved drug solubility by up to 50%, leading to increased cellular uptake and enhanced therapeutic efficacy.

Case Study 2: Biocompatibility Assessment

In a biocompatibility study, this compound was tested on human fibroblast cells. The compound demonstrated low cytotoxicity with cell viability exceeding 90% at concentrations used for drug formulation, indicating its potential for safe use in medical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Sodium 5-sulfoisophthalate | Lacks hydroxyethyl groups; lower solubility | Limited application in drug delivery |

| Bis(2-hydroxyethyl) terephthalate | Similar structure but lacks sulfonic acid group | Different ionic interactions; less effective as surfactant |

| Sodium bis(2-hydroxyethyl) 4-sulfoisophthalate | Sulfonic acid group in a different position | Variations in reactivity; potential for different applications |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Biodegradability : Research indicates that polymers synthesized with this compound exhibit improved biodegradability compared to traditional polyesters, making them suitable for environmentally friendly applications.

- Enzymatic Degradation : The compound's structure allows it to be susceptible to enzymatic degradation, which can be harnessed for controlled release formulations.

- Toxicity Profile : Toxicity assessments have shown that this compound has a favorable safety profile, with minimal adverse effects observed in biological assays.

Q & A

Q. What are the established synthetic routes for Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate, and what are their critical optimization parameters?

The synthesis typically involves a two-step process:

Sulfonation : Introduction of the sulfonate group to isophthalic acid derivatives using concentrated sulfuric acid or oleum under controlled temperatures (60–80°C) to avoid over-sulfonation.

Esterification : Reaction with ethylene glycol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) at 100–120°C, followed by neutralization with sodium hydroxide to form the sodium salt.

Key parameters :

Q. How is the purity of this compound assessed in academic research?

Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (70:30 v/v) as the mobile phase.

- NMR Spectroscopy : and NMR to confirm the absence of unreacted ethylene glycol or sulfonation byproducts.

- Elemental Analysis : Verification of C, H, S, and Na content within ±0.3% of theoretical values.

- Ion Chromatography : Quantification of sulfonate group integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Light-sensitive, hygroscopic material; store in amber glass containers under anhydrous conditions at 4°C.

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Complementary Techniques : Pair -NMR with -NMR (if applicable) or FT-IR to cross-validate functional groups (e.g., sulfonate vs. sulfate).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in bond angles or stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to rule out impurities.

Q. How can computational modeling predict the solvation behavior and stability of this compound under varying pH conditions?

- Molecular Dynamics (MD) Simulations : Simulate solvation shells in water/ethanol mixtures using force fields (e.g., OPLS-AA) to study pH-dependent aggregation.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa values of sulfonate groups and ester hydrolysis susceptibility.

- Validation : Compare computational results with experimental stability data (e.g., TGA for thermal degradation thresholds) .

Q. What methodological challenges arise in analyzing degradation products under high-temperature conditions?

- Degradation Pathways : Hydrolysis of ester linkages (dominant above 150°C) and sulfonate group decomposition.

- Analytical Workflow :

Q. What strategies enhance the compound’s stability in aqueous formulations for biomedical applications?

- pH Buffering : Maintain pH 6–7 using phosphate buffers to minimize ester hydrolysis.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation.

- Synergistic Stabilizers : Combine with antioxidants (e.g., ascorbic acid) to reduce oxidative sulfonate degradation .

Q. How does the compound interact with metal ions in catalytic systems, and how is this quantified?

- Coordination Studies : Use UV-Vis spectroscopy to monitor chelation with transition metals (e.g., Fe, Cu) via absorbance shifts at 300–400 nm.

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (K) and stoichiometry.

- X-ray Absorption Spectroscopy (XAS) : Analyze local metal coordination environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.